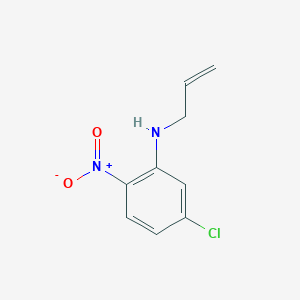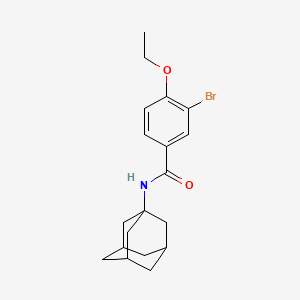
N-allyl-5-chloro-2-nitroaniline
Descripción general
Descripción
N-allyl-5-chloro-2-nitroaniline is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 212.0352552 g/mol and the complexity rating of the compound is 217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Catalytic Allylation
N-allyl-5-chloro-2-nitroaniline and its analogs are utilized in catalytic processes. Specifically, acidic anilines like nitroanilines are effectively allylated under palladium catalysis using allyl carbonates as reagents. This process, which involves stereochemical studies of reactions and the use of bidentate phosphines and triphenylphosphine as stabilizing ligands, can significantly influence the configuration retention and cis-trans isomerization in allylic carbonates (Moreno-Mañas, Morral, & Pleixats, 1998).
2. Synthesis of Pharmaceutical Intermediates
This compound is involved in the synthesis of pharmaceutical intermediates. It can be used to create compounds like 1-allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione, which is a precursor for N-methyl-D-aspartate (NMDA) receptor antagonists. This synthesis process involves a series of reactions including nitration, amination, reduction, and cyclization, highlighting the compound's versatility in pharmaceutical chemistry (Xun & Qing-ping, 2004).
3. Anaerobic Degradation in Environmental Remediation
In environmental science, this compound analogs are studied for their degradation pathways. For example, the anaerobic degradation of 2-chloro-4-nitroaniline by specific microbial strains demonstrates the utilization of nitroaromatic compounds as sole carbon and nitrogen sources. This research provides insights into environmental remediation and biodegradation pathways for nitroaromatic pollutants (Duc, 2019).
4. Solubility and Thermodynamic Studies
The solubility and thermodynamic properties of this compound analogs are also a focus of scientific research. Investigations into the solubility of 2-chloro-5-nitroaniline in various solvents, and the correlation of this data with thermodynamic models, are crucial for understanding its behavior in different environments. These studies are essential for applications in chemical synthesis and environmental sciences (Xu & Wang, 2019).
5. Catalysis and SERS Applications
The use of this compound derivatives in catalysis, particularly in the reduction of nitroaromatic compounds, is significant. Additionally, these compounds find applications in surface-enhanced Raman scattering (SERS) studies, demonstrating their utility in analytical chemistry and materials science. Such research advances the understanding of catalytic processes and the development of novel materials for sensing applications (Kundu et al., 2017).
6. Aerobic Degradation Pathways
Research into the metabolism and aerobic degradation pathways of 2-chloro-4-nitroaniline, a close analog of this compound, highlights its biodegradability and potential environmental impact. Understanding these pathways is crucial for assessing the environmental fate of such compounds and for developing strategies for bioremediation of contaminated sites (Khan et al., 2013).
Propiedades
IUPAC Name |
5-chloro-2-nitro-N-prop-2-enylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-2-5-11-8-6-7(10)3-4-9(8)12(13)14/h2-4,6,11H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZKAJWHJLCNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4056138.png)
![3-(2-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4056141.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-pyrazinecarboxamide](/img/structure/B4056148.png)
![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4056152.png)
![N-[2-(allyloxy)benzyl]-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)ethanamine](/img/structure/B4056153.png)
![4-[4-(4-isobutoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4056157.png)

![(2-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4056179.png)
![4-(1,1-dimethylpropyl)phenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4056184.png)
![N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B4056190.png)
![N-(2-chlorophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4056197.png)
![4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4056208.png)
![N-[2-(acetylamino)ethyl]-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B4056215.png)
